8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-Chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: alprazolam , belongs to the class of triazolobenzodiazepines. It exhibits potent sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Alprazolam is commonly prescribed for conditions such as insomnia, anxiety, tension, fear, and epileptic seizures .
Preparation Methods
Synthetic Routes:: The synthesis of alprazolam involves several steps. One common synthetic route includes the condensation of 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with ethyl formate, followed by cyclization to form the pyrazinone ring. The detailed reaction conditions and intermediates can be found in the literature .
Industrial Production:: Alprazolam is industrially produced through efficient synthetic processes, ensuring high purity and yield. specific industrial methods are proprietary and may not be widely disclosed.
Chemical Reactions Analysis
Reactions:: Alprazolam can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Alprazolam can be oxidized to form its corresponding 4-hydroxy derivative.
Reduction: Reduction of the 4-hydroxy group yields the active compound.
Substitution: Alprazolam can undergo nucleophilic substitution reactions at the chlorine atom.
Major Products:: The major products formed during these reactions include the active alprazolam molecule and its derivatives.
Scientific Research Applications
Alprazolam finds applications in various fields:
Clinical Medicine: It is widely used to manage anxiety disorders, panic attacks, and insomnia.
Neuroscience Research: Alprazolam helps study GABAergic neurotransmission and receptor modulation.
Pharmacology: Researchers investigate its pharmacokinetics, metabolism, and drug interactions.
Industry: Alprazolam is a key component in the pharmaceutical industry.
Mechanism of Action
Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability. The compound’s anxiolytic and sedative effects stem from this mechanism.
Comparison with Similar Compounds
Alprazolam shares similarities with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. its unique structure and pharmacological profile set it apart.
Properties
Molecular Formula |
C17H11ClN4O |
---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H11ClN4O/c18-15-16-20-22(13-9-5-2-6-10-13)17(23)21(16)11-14(19-15)12-7-3-1-4-8-12/h1-11H |
InChI Key |
FJNBAVPRANUPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=CC=C4)C(=N2)Cl |
Origin of Product |
United States |
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